

# chemical structure and properties of 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone

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Compound of Interest

5,7,3'-Trihydroxy-4'-methoxy-8prenylflavanone

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# An In-depth Technical Guide on 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of **5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone**, a prenylated flavonoid of significant interest in pharmacological research. This document details its physicochemical characteristics, summarizes its known biological effects with a focus on its roles as an ABCG2 inhibitor and an antimutagenic agent, and provides methodologies for key experimental protocols. Furthermore, this guide includes visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and potential therapeutic applications.

# **Chemical Structure and Properties**

**5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone** is a natural flavonoid distinguished by a flavanone core structure substituted with three hydroxyl groups, one methoxy group, and a prenyl group.[1] This compound has been isolated from natural sources, including the barks and flowers of Azadirachta indica (Neem tree).[1]



### **Chemical Structure:**

• IUPAC Name: (2S)-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)chroman-4-one[1]

• Molecular Formula: C<sub>21</sub>H<sub>22</sub>O<sub>6</sub>[1]

Molecular Weight: 370.4 g/mol [1]

• CAS Number: 1268140-15-3[1]

### Physicochemical Properties:

A summary of the known and computed physicochemical properties of **5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone** is presented in the table below. While experimental data for some properties are limited, computed values provide valuable insights.

Property	Value	Source
Appearance	Powder	[1]
Purity	>98%	[1]
Solubility	10 mM in DMSO	
XLogP3	3.5	[2]
Topological Polar Surface Area	96.2 Ų	[2]
Hydrogen Bond Donor Count	3	[2]
Hydrogen Bond Acceptor Count	6	[2]
Rotatable Bond Count	4	
Exact Mass	370.141638 g/mol	[2]

### Spectral Data:



Detailed experimental spectral data for **5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone** is not widely available in public databases. However, based on the analysis of similar flavonoid structures, the following characteristic spectral features can be anticipated:

- ¹H NMR: Signals corresponding to the aromatic protons of the A and B rings, the characteristic protons of the flavanone C-ring, the methoxy group, and the prenyl group.
- ¹³C NMR: Resonances for the carbon atoms of the flavonoid skeleton, the methoxy carbon, and the carbons of the prenyl substituent.
- Mass Spectrometry (MS): A molecular ion peak corresponding to the exact mass of the compound, along with fragmentation patterns characteristic of the flavanone structure.
- UV-Vis Spectroscopy: Absorption bands in the UV-visible region typical for flavanones, which can be influenced by the solvent and the presence of shift reagents.
- Infrared (IR) Spectroscopy: Absorption bands corresponding to the hydroxyl, carbonyl, ether, and aromatic functional groups present in the molecule.

# **Biological Activities and Mechanism of Action**

**5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone** has demonstrated significant biological activities, primarily as an inhibitor of the ATP-binding cassette transporter G2 (ABCG2) and as an antimutagenic agent through the inhibition of cytochrome P450 enzymes.

# **Inhibition of ABCG2 (Breast Cancer Resistance Protein)**

This flavanone is a potent inhibitor of the ABCG2 transporter, a protein implicated in multidrug resistance in cancer cells.

IC<sub>50</sub> Value: 6.6 μM

The inhibition of ABCG2 by this compound can reverse multidrug resistance by preventing the efflux of chemotherapeutic drugs from cancer cells, thereby increasing their intracellular concentration and enhancing their efficacy.

Signaling Pathway: Reversal of Multidrug Resistance



# Chemotherapeutic Drug Enhanced Uptake Increased Intracellular Drug Concentration Cell Death (Apoptosis) Chemotherapeutic 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone Increased Intracellular Drug Concentration

### Mechanism of ABCG2 Inhibition

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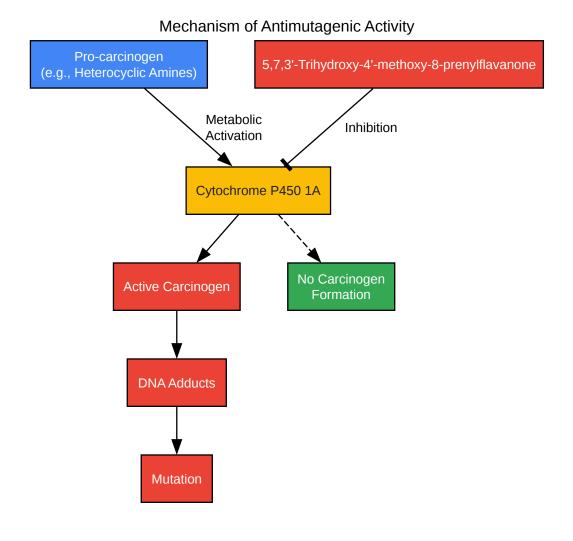
Caption: Inhibition of ABCG2 transporter by the flavanone, leading to increased drug accumulation and cell death.

### **Antimutagenic Activity**

**5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone** exhibits antimutagenic properties by inhibiting the metabolic activation of pro-carcinogens. This effect is primarily mediated through the inhibition of cytochrome P450 1A (CYP1A) enzymes. These enzymes are responsible for converting heterocyclic amines, found in cooked foods, into mutagenic compounds that can damage DNA and initiate carcinogenesis. By inhibiting CYP1A, this flavanone prevents the formation of these harmful mutagens.

Signaling Pathway: Inhibition of Pro-carcinogen Activation





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Caption: Inhibition of CYP1A by the flavanone prevents the metabolic activation of procarcinogens.

# **Experimental Protocols**

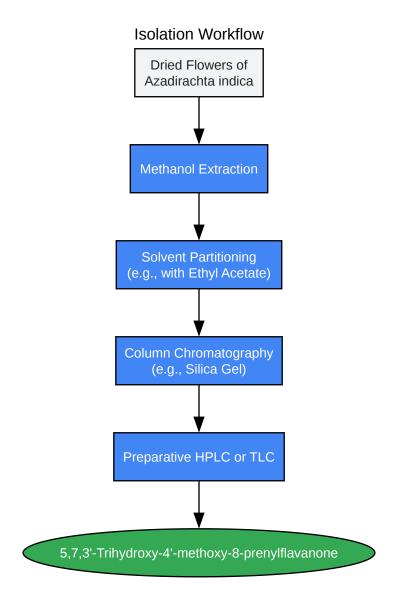
Detailed experimental protocols are crucial for the replication and advancement of research. The following sections outline the methodologies for the isolation of **5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone** and the assays used to determine its biological activities.



# **Isolation from Azadirachta indica**

The following is a general workflow for the isolation of prenylated flavanones from plant material, based on common phytochemical techniques.

Experimental Workflow: Isolation of the Flavanone



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Caption: A typical workflow for the isolation and purification of the target flavanone from its natural source.

### Methodology:

- Plant Material and Extraction: Dried and powdered flowers of Azadirachta indica are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to obtain a crude extract.
- Solvent Partitioning: The crude extract is suspended in water and partitioned successively
  with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to
  separate compounds based on their polarity. The flavanone is typically enriched in the ethyl
  acetate fraction.
- Column Chromatography: The ethyl acetate fraction is subjected to column chromatography
  on silica gel. The column is eluted with a gradient of solvents, for example, a mixture of
  hexane and ethyl acetate with increasing proportions of ethyl acetate, to separate the
  different components.
- Purification: Fractions containing the desired compound, as identified by thin-layer chromatography (TLC), are pooled and further purified using preparative high-performance liquid chromatography (HPLC) or preparative TLC to yield the pure 5,7,3'-Trihydroxy-4'methoxy-8-prenylflavanone.
- Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

# **ABCG2 Inhibition Assay**

The inhibitory activity of the flavanone on the ABCG2 transporter can be assessed using a dye exclusion assay with a fluorescent substrate of ABCG2, such as Hoechst 33342 or pheophorbide A.

### Methodology:

 Cell Culture: A cancer cell line that overexpresses ABCG2 (e.g., NCI-H460/MX20) and its parental non-resistant cell line are cultured under standard conditions.



- Assay Preparation: Cells are harvested and resuspended in a suitable buffer.
- Incubation: The cells are pre-incubated with various concentrations of 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone or a known ABCG2 inhibitor (positive control) for a short period.
- Substrate Addition: A fluorescent substrate of ABCG2 is added to the cell suspension.
- Flow Cytometry Analysis: The intracellular accumulation of the fluorescent substrate is measured using a flow cytometer. Increased fluorescence intensity in the presence of the flavanone indicates inhibition of the ABCG2-mediated efflux.
- Data Analysis: The IC<sub>50</sub> value is calculated by plotting the percentage of inhibition against the concentration of the flavanone.

# **Antimutagenicity Assay (Ames Test)**

The Ames test is a widely used method to assess the mutagenic potential of chemicals. To determine the antimutagenic activity of the flavanone, the assay is modified to include a metabolic activation system (S9 fraction) and a known mutagen.

### Methodology:

- Bacterial Strain: A specific strain of Salmonella typhimurium that is auxotrophic for histidine (e.g., TA98 or TA100) is used.
- Metabolic Activation: The S9 fraction, typically prepared from the liver of rats induced with Aroclor 1254, is used as an external source of metabolic enzymes.
- Assay Procedure:
  - A mixture containing the bacterial strain, the S9 mix, a known mutagen (e.g., a heterocyclic amine), and various concentrations of 5,7,3'-Trihydroxy-4'-methoxy-8prenylflavanone is prepared.
  - The mixture is incubated and then plated on a minimal glucose agar medium.
  - The plates are incubated for 48-72 hours.



 Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant reduction in the number of revertant colonies in the presence of the flavanone indicates its antimutagenic activity.

# Conclusion

**5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone** is a promising natural compound with significant potential in cancer therapy and chemoprevention. Its ability to inhibit the ABCG2 multidrug resistance transporter and to prevent the metabolic activation of pro-carcinogens highlights its importance for further investigation. The experimental protocols detailed in this guide provide a foundation for researchers to explore the therapeutic applications of this and similar flavonoids. Future research should focus on obtaining more comprehensive physicochemical data, elucidating its effects on other cellular pathways, and evaluating its efficacy and safety in preclinical and clinical studies.

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